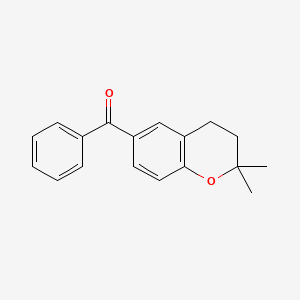
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a phenyl group and a methanone moiety.
Vorbereitungsmethoden
The synthesis of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the condensation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzopyrans and their derivatives .
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methanone can be compared with other similar compounds, such as:
2,2-Dimethylchroman: Similar in structure but lacks the phenyl methanone moiety.
Flavanones: These compounds have a similar benzopyran ring system but differ in their substitution patterns and biological activities.
Coumarins: These are benzopyran derivatives with a lactone ring, known for their anticoagulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63565-09-3 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-18(2)11-10-14-12-15(8-9-16(14)20-18)17(19)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
SWHLZFIQGOQMMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


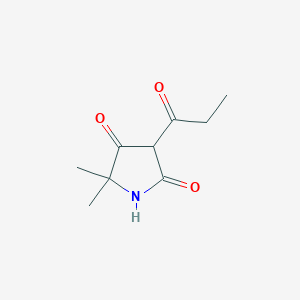
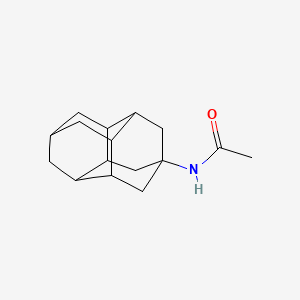
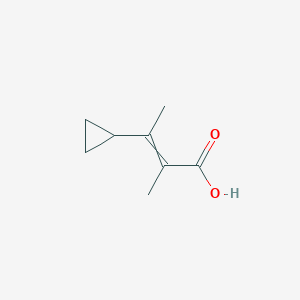
arsane](/img/structure/B14507262.png)
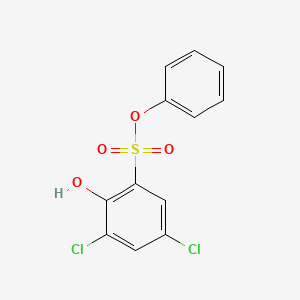
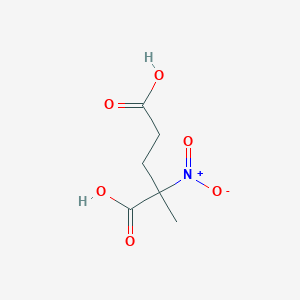
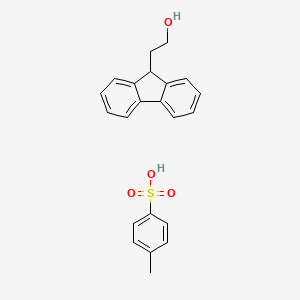
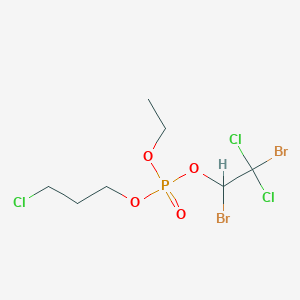
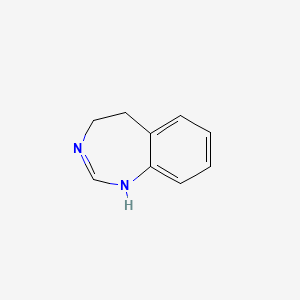

![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
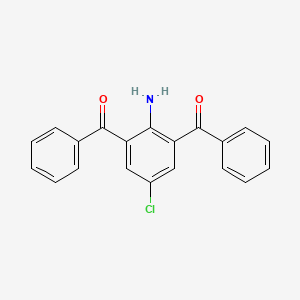
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

